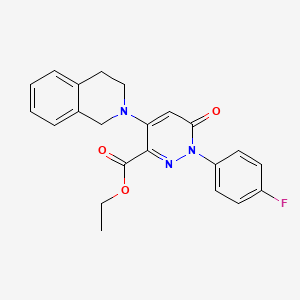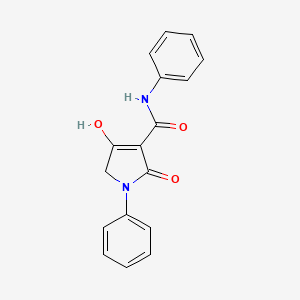
(3,4-Diethoxyphenyl)(2-phenylmorpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Diethoxyphenyl)(2-phenylmorpholino)methanone: is an organic compound that features a complex structure with both phenyl and morpholino groups
Mecanismo De Acción
Target of Action
Based on the structural similarity to other phenylmorpholines , it is likely that this compound may interact with monoamine transporters, such as the serotonin transporter, which are common targets for phenylmorpholine derivatives .
Mode of Action
Phenylmorpholines are generally known to inhibit the reuptake of monoamines, thereby increasing the concentration of these neurotransmitters in the synaptic cleft . This can lead to enhanced neurotransmission and potential antidepressant-like effects .
Biochemical Pathways
Given its potential interaction with monoamine transporters, it may influence the monoaminergic system, affecting the signaling pathways of neurotransmitters like serotonin, dopamine, and norepinephrine .
Pharmacokinetics
Phenylmorpholines are generally lipophilic and are expected to be well-absorbed and distributed throughout the body . The metabolism of these compounds often involves oxidative processes, and they are typically excreted in the urine .
Result of Action
Based on its potential interaction with monoamine transporters, it may lead to increased monoaminergic neurotransmission, which could potentially result in mood elevation or antidepressant-like effects .
Action Environment
The action, efficacy, and stability of (3,4-Diethoxyphenyl)(2-Phenylmorpholino)methanone can be influenced by various environmental factors. These may include the pH of the environment, the presence of other drugs or substances, and individual variations in metabolism and drug transport .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Diethoxyphenyl)(2-phenylmorpholino)methanone typically involves the reaction of 3,4-diethoxybenzaldehyde with 2-phenylmorpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (3,4-Diethoxyphenyl)(2-phenylmorpholino)methanone can undergo oxidation reactions, often resulting in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols or amines, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or morpholino rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (3,4-Diethoxyphenyl)(2-phenylmorpholino)methanone is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various organic synthesis pathways.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a model compound for studying enzyme-substrate interactions or receptor binding.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit pharmacological activities that could be harnessed for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Comparación Con Compuestos Similares
- (3,4-Dimethoxyphenyl)(2-phenylmorpholino)methanone
- (3,4-Diethoxyphenyl)(2-methylmorpholino)methanone
- (3,4-Diethoxyphenyl)(2-phenylpiperidino)methanone
Uniqueness: (3,4-Diethoxyphenyl)(2-phenylmorpholino)methanone is unique due to the presence of both diethoxyphenyl and phenylmorpholino groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where similar compounds may not be as effective.
Propiedades
IUPAC Name |
(3,4-diethoxyphenyl)-(2-phenylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-3-24-18-11-10-17(14-19(18)25-4-2)21(23)22-12-13-26-20(15-22)16-8-6-5-7-9-16/h5-11,14,20H,3-4,12-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXSYVZGVNGWIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCOC(C2)C3=CC=CC=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl (1S,4S)-5-(chlorosulfonyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3001770.png)

![ethyl 4-({5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B3001774.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3001778.png)
![6-chloro-N-{3-[methyl(2,2,2-trifluoroethyl)amino]propyl}pyridine-3-sulfonamide](/img/structure/B3001780.png)
![Ethyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3001781.png)
![{4-[3'-(3,4-Dimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazol-3-yl]phenyl}dimethylamine](/img/structure/B3001782.png)
![N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-3-methyl-5-(morpholine-4-sulfonyl)-1-benzofuran-2-carboxamide](/img/structure/B3001783.png)
![ethyl 3-[(4-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate](/img/structure/B3001784.png)

![8-(2,5-dimethylphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3001787.png)
![6-Chloro-2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B3001788.png)
